3-Fluoro-4-(octyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(octyloxy)phenol: is an organic compound that belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a fluorine atom at the third position and an octyloxy group at the fourth position on the benzene ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(octyloxy)phenol can be achieved through several methods, including:
-
Nucleophilic Aromatic Substitution: : This method involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile. For instance, starting with 3-fluorophenol, the octyloxy group can be introduced via a nucleophilic substitution reaction using an appropriate octyl halide under basic conditions .
-
Williamson Ether Synthesis: : This method involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, 3-fluoro-4-hydroxyphenol can be reacted with octyl bromide in the presence of a strong base like sodium hydride to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(octyloxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration, sulfonation, and halogenation.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the hydroxyl group.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups onto the aromatic ring.
Halogenation: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3) are used for halogenation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives such as 3-fluoro-4-(octyloxy)-2-nitrophenol.
Halogenation: Formation of halogenated derivatives like 3-fluoro-4-(octyloxy)-2-bromophenol.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(octyloxy)phenol has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(octyloxy)phenol involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorophenol: Lacks the octyloxy group, making it less hydrophobic and potentially less bioactive.
4-Octyloxyphenol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a single fluorine atom, leading to different chemical properties and applications.
Uniqueness
3-Fluoro-4-(octyloxy)phenol is unique due to the combination of the fluorine atom and the octyloxy group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
108542-40-1 |
---|---|
Molekularformel |
C14H21FO2 |
Molekulargewicht |
240.31 g/mol |
IUPAC-Name |
3-fluoro-4-octoxyphenol |
InChI |
InChI=1S/C14H21FO2/c1-2-3-4-5-6-7-10-17-14-9-8-12(16)11-13(14)15/h8-9,11,16H,2-7,10H2,1H3 |
InChI-Schlüssel |
CMAFZMCNXATNCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C(C=C(C=C1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.